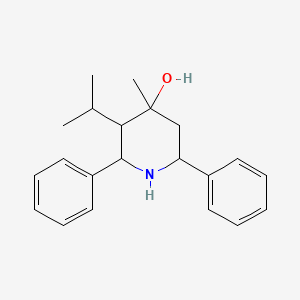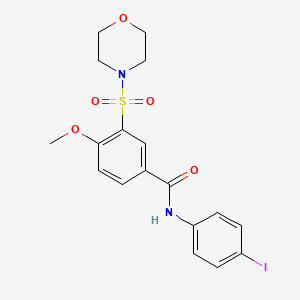![molecular formula C23H23BrN2O B11115058 {6-Bromo-2-[4-(propan-2-yl)phenyl]quinolin-4-yl}(pyrrolidin-1-yl)methanone](/img/structure/B11115058.png)
{6-Bromo-2-[4-(propan-2-yl)phenyl]quinolin-4-yl}(pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-BROMO-2-[4-(PROPAN-2-YL)PHENYL]-4-(PYRROLIDINE-1-CARBONYL)QUINOLINE is a complex organic compound that features a quinoline core substituted with a bromo group, a propan-2-yl phenyl group, and a pyrrolidine-1-carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-BROMO-2-[4-(PROPAN-2-YL)PHENYL]-4-(PYRROLIDINE-1-CARBONYL)QUINOLINE typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as potassium carbonate, with the reaction being carried out under an inert atmosphere to prevent oxidation .
Chemical Reactions Analysis
Types of Reactions
6-BROMO-2-[4-(PROPAN-2-YL)PHENYL]-4-(PYRROLIDINE-1-CARBONYL)QUINOLINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromo group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline derivatives with oxidized functional groups.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
6-BROMO-2-[4-(PROPAN-2-YL)PHENYL]-4-(PYRROLIDINE-1-CARBONYL)QUINOLINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-BROMO-2-[4-(PROPAN-2-YL)PHENYL]-4-(PYRROLIDINE-1-CARBONYL)QUINOLINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds with a pyrrolidine ring, such as pyrrolizines and pyrrolidine-2-one.
Quinoline derivatives: Compounds with a quinoline core, such as chloroquine and quinine.
Uniqueness
6-BROMO-2-[4-(PROPAN-2-YL)PHENYL]-4-(PYRROLIDINE-1-CARBONYL)QUINOLINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of a bromo group, a propan-2-yl phenyl group, and a pyrrolidine-1-carbonyl group on the quinoline core makes it a versatile compound for various applications.
Properties
Molecular Formula |
C23H23BrN2O |
|---|---|
Molecular Weight |
423.3 g/mol |
IUPAC Name |
[6-bromo-2-(4-propan-2-ylphenyl)quinolin-4-yl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C23H23BrN2O/c1-15(2)16-5-7-17(8-6-16)22-14-20(23(27)26-11-3-4-12-26)19-13-18(24)9-10-21(19)25-22/h5-10,13-15H,3-4,11-12H2,1-2H3 |
InChI Key |
XCVDKAZWTRXSLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)N4CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-nitrophenyl)-4-[4-({4-[2-(3-nitrophenyl)-4-phenyl-1H-imidazol-5-yl]phenyl}sulfanyl)phenyl]-5-phenyl-1H-imidazole](/img/structure/B11114975.png)
![2-[(2E)-2-(2-chloro-6-fluorobenzylidene)hydrazinyl]-N-(2,5-dimethylphenyl)-2-oxoacetamide](/img/structure/B11114983.png)

![(3E)-3-{2-[(4-bromo-3-methylphenoxy)acetyl]hydrazinylidene}-N-[4-(dimethylamino)phenyl]butanamide](/img/structure/B11115002.png)
![2-(4-butylphenoxy)-N'-[(E)-(5-nitrothiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11115013.png)
![1-Tert-butyl-4-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B11115016.png)
![N-(2-{2-[(E)-1-(2,5-Dihydroxyphenyl)ethylidene]hydrazino}-2-oxoethyl)-3-fluorobenzamide](/img/structure/B11115022.png)


![2-hydroxy-2,2-diphenyl-N'-[(1E)-1-phenylbutylidene]acetohydrazide](/img/structure/B11115033.png)
![Ethyl 4-(3-ethoxy-2-hydroxyphenyl)-2-(4-methylphenyl)-1,5,9-triazaspiro[5.5]undec-1-ene-9-carboxylate](/img/structure/B11115045.png)
![4-fluoro-N-(3-{[(2E)-2-(4-fluorobenzylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B11115053.png)
![N-[(benzyloxy)carbonyl]-O-tert-butylserylphenylalanylarginine](/img/structure/B11115057.png)
![N-{4-[(2-iodophenyl)carbamoyl]phenyl}-3-methylbenzamide](/img/structure/B11115063.png)
